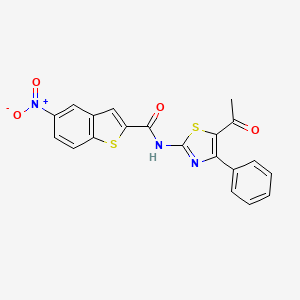

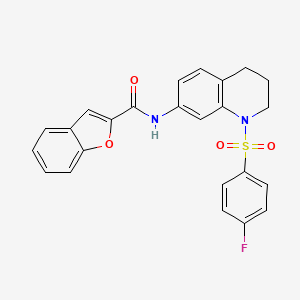

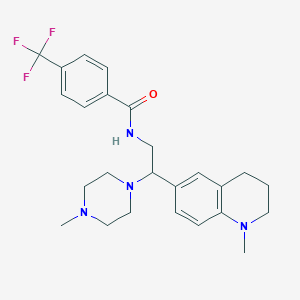

(5E)-5-(1,3-苯并二氧杂喹啉-5-基甲亚)-2-亚氨基-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives involves multi-step reactions starting from various key intermediates. For example, one protocol for the synthesis of related thiazolidinone derivatives involves starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, leading to a series of Schiff bases and subsequently yielding thiazolidinone derivatives upon reaction with thioacetic acid in the presence of anhydrous ZnCl2 (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010). Another approach involved the condensation of iminothiazolidinone with substituted aromatic aldehydes, highlighting the versatility of synthetic routes for these compounds (V. Mulwad, A. Mir, Hitesh T. Parmar, 2009).

Molecular Structure Analysis

The molecular and solid-state structure of thiazolidinone derivatives can be investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT). For instance, a related compound exhibited a triclinic structure with specific cell parameters, fully characterized by FT-IR, 1H, and 13C NMR spectroscopy, and further analyzed using Hirshfeld surface analysis to understand intermolecular interactions (Rachida Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including condensation with aromatic aldehydes to form Schiff bases, which can further react to yield a variety of thiazolidinone derivatives. These reactions are pivotal in modifying the chemical structure and hence the properties of the compounds. For instance, the reaction of thiazolidinone derivatives with nitrile oxides has been explored, leading to compounds with potential applications due to their unique structural features (K. Kandeel, A. S. Youssef, 2001).

科学研究应用

抗氧化和抗微生物活性:一项研究描述了合成5-亚胺或5-酰亚基取代的1,3-噻唑烷-4-酮衍生物,包括类似于(5E)-5-(1,3-苯并二氧杂苯基亚甲基)-2-亚胺-1,3-噻唑烷-4-酮的化合物。这些化合物被发现具有显著的抗氧化和抗微生物活性。其中一种化合物显示出显著的抗氧化性能,几乎等同于标准的BHT,另外两种化合物在合成化合物中表现出最高的抗微生物活性(Üngören等,2015)。

抗纤维化和抗癌活性:另一项研究侧重于合成氨基(亚胺)噻唑烷酮衍生物,包括与问题中的化合物类似的结构,以确定它们的抗纤维化和抗癌活性。该研究确定了几种具有高抗纤维化活性的衍生物,与吡非尼酮相当,并且没有显著的超氧自由基清除作用。这些化合物是进一步作为抗纤维化药物进行测试的有希望的候选物(Kaminskyy et al., 2016)。

蛋白激酶抑制:一项关于合成新的5-芳基亚亚基-2-硫代-1,3-噻唑烷-4-酮的研究,包括与(5E)-5-(1,3-苯并二氧杂苯基亚甲基)-2-亚胺-1,3-噻唑烷-4-酮相关的结构,探索了它们对蛋白激酶的活性。确定了两种化合物作为领先化合物,并且是DYRK1A的有效纳摩尔抑制剂,表明它们在治疗神经或肿瘤疾病中的潜力(Bourahla et al., 2021)。

临床前药代动力学和药效学评价:在临床前研究中,新型5-苄亚甲基噻唑烷酮,与问题中的化合物密切相关,展示了有希望的抗炎活性。这突显了这些化合物在新型抗炎药物开发中的潜力(Uchôa等,2009)。

杂环异构体:对2-氨基-1,3-噻唑烷-4-酮衍生物的结构研究,类似于感兴趣的化合物,显示这些化合物在晶体结构中存在以酮亚胺基团的互变异构体。这项研究为了解这些化合物的生物活性提供了见解,这对于理解它们的结构行为至关重要(Gzella et al., 2014)。

属性

IUPAC Name |

(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPIFFCNKDHNMZ-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)